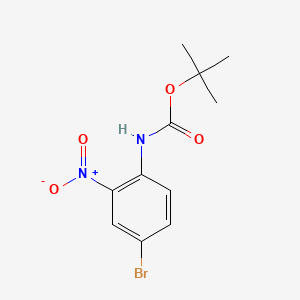

tert-Butyl (4-bromo-2-nitrophenyl)carbamate

Vue d'ensemble

Description

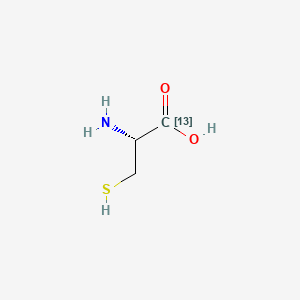

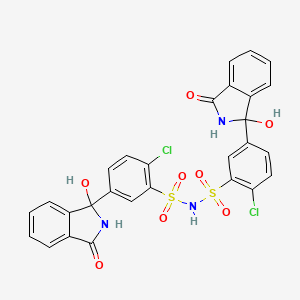

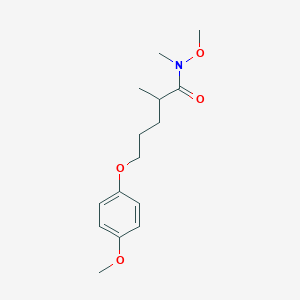

“tert-Butyl (4-bromo-2-nitrophenyl)carbamate” is a chemical compound with the molecular formula C11H13BrN2O4 . It is used in various chemical reactions due to its specific properties .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-bromo-2-nitrophenyl)carbamate” consists of a carbamate group (NHCOO) attached to a tert-butyl group and a 4-bromo-2-nitrophenyl group . The presence of the bromo and nitro groups on the phenyl ring may influence the reactivity of the compound .Physical And Chemical Properties Analysis

“tert-Butyl (4-bromo-2-nitrophenyl)carbamate” is a solid at room temperature . It has a molecular weight of 317.14 . The compound’s InChI Code is 1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) .Applications De Recherche Scientifique

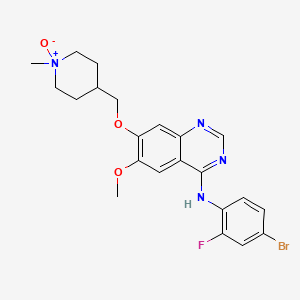

Synthesis of biologically active compounds: Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, a derivative, is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291) (Bingbing Zhao et al., 2017).

Use in organic synthesis and rearrangements: The hetero-Cope rearrangement of tert-butyl-phenyl-tert-butylhydroxylamine leads to the synthesis of water-soluble nitroxides, demonstrating its application in creating new organic compounds (L. Marx & A. Rassat, 2002).

Diels-Alder reactions: Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is used in Diels-Alder reactions, indicating its role in synthetic organic chemistry (A. Padwa et al., 2003).

Catalysis: Demonstrated use in DTBB-catalyzed lithiation reactions for synthesizing functionalized carbamates (Javier Ortiz et al., 1999).

Crystallographic and conformational analysis: Used in the study of molecular structures, as in the case of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (Zhi-Ping Yang et al., 2021).

Reactivity studies: Tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates have been used in the preparation of thieno[3,2-b]pyrroles and dihydrothienopyrroles, showcasing its reactivity and utility in synthesizing heterocyclic compounds (D. Brugier et al., 2001).

Deprotection studies: Aqueous phosphoric acid has been employed as a mild reagent for the deprotection of tert-butyl carbamates, demonstrating its role in selective synthetic processes (Bryan Li et al., 2006).

Protected amines synthesis: Utilized in a one-pot Curtius rearrangement for producing tert-butyl carbamates, indicating its application in the synthesis of protected amines (H. Lebel & Olivier Leogane, 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(4-bromo-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALNWXMPJVPVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680512 | |

| Record name | tert-Butyl (4-bromo-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-bromo-2-nitrophenyl)carbamate | |

CAS RN |

327046-79-7 | |

| Record name | tert-Butyl (4-bromo-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)

![4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B566141.png)

![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one](/img/structure/B566148.png)

![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)